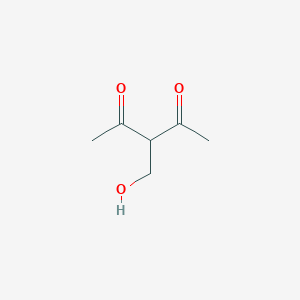

3-(Hydroxymethyl)pentane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Hydroxymethyl)pentane-2,4-dione, also known as acetylacetone, is a versatile organic compound widely used in industrial and research applications. It is a yellowish liquid with a fruity odor and a boiling point of 138-140°C. Acetylacetone is a beta-diketone, meaning it contains two carbonyl groups separated by a carbon atom. Its unique chemical structure makes it an important reagent in organic synthesis and a valuable ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of 3-(Hydroxymethyl)pentane-2,4-dionee varies depending on its application. As a chelating agent, 3-(Hydroxymethyl)pentane-2,4-dionee forms stable complexes with metal ions by coordinating through its carbonyl and enol groups. This can result in enhanced solubility, stability, and reactivity of metal complexes. In organic synthesis, 3-(Hydroxymethyl)pentane-2,4-dionee can act as a nucleophile or a Michael acceptor, allowing for the formation of new carbon-carbon bonds. In bioactivity studies, 3-(Hydroxymethyl)pentane-2,4-dionee has been shown to act as a radical scavenger, preventing oxidative damage to cells and tissues.

Biochemical and Physiological Effects

Acetylacetone has been studied for its biochemical and physiological effects, particularly in relation to its potential as a bioactive molecule. Research has shown that 3-(Hydroxymethyl)pentane-2,4-dionee exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, 3-(Hydroxymethyl)pentane-2,4-dionee has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Acetylacetone has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Acetylacetone has several advantages for use in lab experiments. It is a relatively inexpensive and readily available reagent, with a wide range of applications in organic synthesis and coordination chemistry. Acetylacetone is also a versatile ligand, capable of coordinating with a variety of metal ions to form stable complexes. However, 3-(Hydroxymethyl)pentane-2,4-dionee has some limitations, including its potential to form side products or undergo undesired reactions in certain conditions. Additionally, 3-(Hydroxymethyl)pentane-2,4-dionee can be difficult to handle due to its low boiling point and high reactivity.

Direcciones Futuras

There are several potential future directions for research involving 3-(Hydroxymethyl)pentane-2,4-dionee. One area of interest is the development of new metal complexes for use in catalysis and materials science. Additionally, research into the bioactivity of 3-(Hydroxymethyl)pentane-2,4-dionee and its derivatives could lead to the development of new pharmaceuticals or agrochemicals. Further studies into the mechanism of action of 3-(Hydroxymethyl)pentane-2,4-dionee could also provide insights into its potential as a therapeutic agent for various diseases.

Métodos De Síntesis

Acetylacetone can be synthesized through various methods, including the Claisen condensation of ethyl acetoacetate, the aldol condensation of acetone, and the oxidation of isopropyl alcohol. The most common method involves the reaction of acetic acid with acetone in the presence of a base catalyst such as potassium hydroxide. The resulting intermediate undergoes a keto-enol tautomerism to form 3-(Hydroxymethyl)pentane-2,4-dionee.

Aplicaciones Científicas De Investigación

Acetylacetone has a wide range of applications in scientific research. It is commonly used as a chelating agent to form stable complexes with metal ions, which can be used in analytical chemistry, catalysis, and materials science. Acetylacetone is also used as a building block in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, 3-(Hydroxymethyl)pentane-2,4-dionee has been studied for its potential as a bioactive molecule, with research showing antioxidant, anticancer, and antimicrobial properties.

Propiedades

Número CAS |

127869-52-7 |

|---|---|

Fórmula molecular |

C6H10O3 |

Peso molecular |

130.14 g/mol |

Nombre IUPAC |

3-(hydroxymethyl)pentane-2,4-dione |

InChI |

InChI=1S/C6H10O3/c1-4(8)6(3-7)5(2)9/h6-7H,3H2,1-2H3 |

Clave InChI |

ZXRQBQKGHWBGDN-UHFFFAOYSA-N |

SMILES |

CC(=O)C(CO)C(=O)C |

SMILES canónico |

CC(=O)C(CO)C(=O)C |

Sinónimos |

2,4-Pentanedione, 3-(hydroxymethyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)

![Acetic acid, [[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, methyl ester (9CI)](/img/structure/B150216.png)